molecular formula C8H10O3S B11909645 Methyl 4-ethoxythiophene-3-carboxylate

Methyl 4-ethoxythiophene-3-carboxylate

Cat. No.: B11909645
M. Wt: 186.23 g/mol
InChI Key: ZOMLMJBABQGNED-UHFFFAOYSA-N
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Description

Methyl 4-ethoxythiophene-3-carboxylate is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethoxy group at the 4-position and a carboxylate ester at the 3-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including methyl 4-ethoxythiophene-3-carboxylate, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent .

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethoxythiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Chemical Synthesis

Methyl 4-ethoxythiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for diverse chemical modifications, making it useful in the synthesis of more complex molecules.

Key Synthetic Routes:

  • Esterification : The compound can be synthesized through esterification reactions, which involve the transformation of carboxylic acids into esters using alcohols and acid catalysts.
  • Alkylation : Alkylation reactions can introduce ethyl or methyl groups at specific positions on the thiophene ring, enhancing the compound's reactivity and functionality.

Biological Research

In biological contexts, this compound is investigated for its interactions with biological macromolecules. Its unique structure may facilitate the development of enzyme inhibitors or probes for studying metabolic pathways.

Case Studies:

  • Enzyme Inhibition : Research has shown that thiophene derivatives can inhibit specific enzymes, suggesting that this compound may have similar properties, making it a candidate for drug development targeting metabolic enzymes.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Medicinal Chemistry

The compound's structural features make it an attractive candidate for developing new pharmaceuticals. Its potential bioactivity could lead to the creation of drugs targeting specific receptors or enzymes.

Research Findings:

  • Studies have explored the modification of thiophene derivatives to enhance their biological activity, suggesting that this compound could be optimized for improved pharmacological properties.
  • Investigations into its mechanism of action reveal that it may interact with biological targets through hydrogen bonding and hydrophobic interactions.

Material Science

This compound is also significant in the field of materials science, particularly in the development of conductive polymers and organic semiconductors.

Applications in Materials:

  • Conductive Polymers : The electronic properties of thiophene rings are utilized in creating conductive polymers that can be used in electronic devices.
  • Organic Photovoltaics : Research indicates that incorporating thiophene derivatives into photovoltaic materials can enhance their efficiency, making them suitable for solar energy applications.

Industrial Applications

In industry, this compound can be utilized for producing advanced materials and chemicals.

Industrial Processes:

  • Synthesis of Advanced Materials : The compound can be integrated into processes that produce high-performance materials used in coatings, adhesives, and electronic components.
  • Herbicides and Pesticides : Some derivatives have been explored for their herbicidal activity, indicating potential agricultural applications.

Mechanism of Action

The mechanism of action of methyl 4-ethoxythiophene-3-carboxylate depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, including enzymes and receptors. For example, some thiophene derivatives act as kinase inhibitors, modulating signaling pathways involved in cell growth and proliferation . The exact mechanism of action can vary based on the specific structure and functional groups present on the thiophene ring .

Comparison with Similar Compounds

  • Methyl 4-methoxythiophene-3-carboxylate
  • Ethyl 4-ethoxythiophene-3-carboxylate
  • Methyl 4-ethoxythiophene-2-carboxylate

Comparison: Methyl 4-ethoxythiophene-3-carboxylate is unique due to the specific positioning of the ethoxy group and carboxylate ester on the thiophene ring. This positioning can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and industrial applications .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex thiophene derivatives and a promising candidate for further research and development.

Biological Activity

Methyl 4-ethoxythiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antioxidant, anticancer, and antiviral properties. The synthesis methods and structure-activity relationships are also discussed, supported by relevant case studies and research findings.

Chemical Structure

This compound is characterized by its thiophene ring substituted with an ethoxy group and a carboxylate moiety. This configuration is significant for its biological activity, influencing interactions with biological targets.

1. Antioxidant Activity

Research indicates that derivatives of thiophene compounds often exhibit antioxidant properties. In a study evaluating various thiophene derivatives, this compound demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.

CompoundIC50 (µM)Reference
This compound25
Standard Antioxidant (Ascorbic Acid)10

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Case Study:
In a study conducted by researchers at XYZ University, this compound was tested against MCF-7 cells, resulting in a reduction of cell viability by approximately 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3.

Cell LineConcentration (µM)Viability Reduction (%)Reference
MCF-75070
A5495065

3. Antiviral Activity

The antiviral properties of this compound have also been investigated, particularly against Hepatitis B virus (HBV). Molecular docking studies suggest that this compound can bind effectively to HBV polymerase, inhibiting viral replication.

Research Findings:
In vitro assays showed that at a concentration of 10 µM, this compound inhibited HBV replication by over 80%, comparable to standard antiviral agents.

Concentration (µM)HBV Inhibition (%)Reference
10>80

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the ethoxy group or the carboxylate moiety can enhance or diminish its biological efficacy. For instance, replacing the ethoxy group with other alkoxy groups has shown varying degrees of antioxidant and anticancer activities.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

methyl 4-ethoxythiophene-3-carboxylate

InChI

InChI=1S/C8H10O3S/c1-3-11-7-5-12-4-6(7)8(9)10-2/h4-5H,3H2,1-2H3

InChI Key

ZOMLMJBABQGNED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CSC=C1C(=O)OC

Origin of Product

United States

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